molecular formula C24H20ClN7O3 B6563740 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide CAS No. 1007172-63-5

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide

货号 B6563740
CAS 编号: 1007172-63-5
分子量: 489.9 g/mol
InChI 键: UFEWGRHPEQSOBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide” is a complex organic molecule. It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The compound contains several important functional groups and structural features. It includes a pyrazolo[3,4-d]pyrimidin-4-yl group, a 3-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-methoxyphenoxy group . These groups are likely to contribute to the compound’s biological activity.

科学研究应用

Akt Kinase Inhibition

AZD5363 is an orally bioavailable inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. By inhibiting Akt, AZD5363 disrupts signaling pathways involved in cancer progression and other diseases. Research has demonstrated its potency against Akt kinases, making it a promising candidate for cancer therapy .

Breast Cancer Treatment

In preclinical studies, AZD5363 has shown efficacy in inhibiting tumor growth in breast cancer xenograft models. It achieves this by blocking Akt phosphorylation and downstream signaling pathways. Its oral bioavailability and favorable pharmacokinetic properties make it an attractive option for breast cancer treatment .

AGC Kinase ROCK Inhibition

AZD5363 exhibits higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). This selectivity is advantageous, as it allows targeted inhibition of Akt without affecting other kinases. ROCK inhibition has implications in various cellular processes, including cell motility and cytoskeletal dynamics .

Pharmacokinetics and Drug Metabolism

AZD5363 demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties. Understanding its absorption, distribution, metabolism, and excretion is crucial for clinical development. Researchers have extensively studied these aspects to optimize dosing regimens and ensure effective drug delivery .

Phosphorylation Biomarkers

In vivo studies have confirmed that AZD5363 effectively reduces Akt phosphorylation, a key biomarker associated with Akt activity. Monitoring phosphorylation levels provides insights into drug efficacy and patient response. AZD5363’s ability to modulate these biomarkers is essential for personalized treatment strategies .

Cardiovascular Safety (hERG Affinity)

Researchers have evaluated AZD5363’s affinity for the human ether-a-go-go-related gene (hERG) channel. High hERG affinity can lead to cardiac arrhythmias, so minimizing this interaction is critical for drug safety. AZD5363 exhibits reduced hERG affinity compared to its analogs, enhancing its cardiovascular safety profile .

作用机制

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has shown up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The inhibition of PKB by this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

属性

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-15-10-21(29-22(33)13-35-20-9-4-3-8-19(20)34-2)32(30-15)24-18-12-28-31(23(18)26-14-27-24)17-7-5-6-16(25)11-17/h3-12,14H,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWGRHPEQSOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。